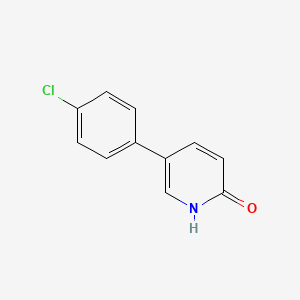

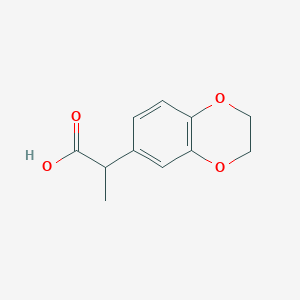

5-(4-Chlorophenyl)-2-hydroxypyridine

Vue d'ensemble

Description

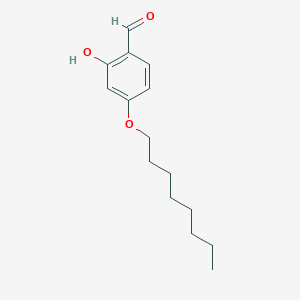

5-(4-Chlorophenyl)-2-hydroxypyridine, also known as 5-Chloro-2-hydroxypyridine, is a heterocyclic aromatic compound that has been studied for its potential applications in various scientific fields. It is a colorless solid with a molecular weight of 177.58 g/mol and a melting point of 116-118 °C. This compound is of interest due to its unique chemical structure, which contains both a hydroxyl and a chlorine group. It has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Structure in Chemistry

The compound 5-(4-Chlorophenyl)-2-hydroxypyridine has been utilized in the synthesis and study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibit luminescent properties and show ligand-centered reduction processes, making them significant in the study of redox and absorption properties in inorganic chemistry (Neve et al., 1999).

Reactivity and Synthesis in Organic Chemistry

Research in organic chemistry has explored the synthesis and reactivity of derivatives of 5-chloro-2,4-dihydroxypyridine, a compound related to this compound. This includes studying its reactions with bromine and aqueous solutions of hydrobromic and hydrochloric acid, contributing to the understanding of organic synthesis mechanisms (Kolder & Hertog, 2010).

Biologically Active Compounds Development

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal properties. This research contributes to the development of new pharmacologically active compounds (Karabasanagouda et al., 2009).

Applications in Material Science

Research has also been conducted on 2-hydroxypyridine ester-based liquid crystals, which include derivatives of this compound. These studies focus on their mesophase behavior and applications in the field of material science, particularly in the development of liquid crystal displays (Hagar et al., 2020).

Anticancer Research

In anticancer research, derivatives of this compound have been synthesized and tested for their effects on the proliferation and survival of cancer cells, demonstrating potential applications in developing new cancer therapies (Temple et al., 1983).

Iron Chelation in Clinical Conditions

The synthesis and analysis of N-arylhydroxypyridinone derivatives, related to this compound, have been explored for their application as iron chelators in clinical conditions like iron overload. This research is significant in the development of treatments for conditions requiring iron chelation therapy (Saghaie et al., 2007).

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICHMBLPJGYPGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437498 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76053-43-5 | |

| Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)

![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)